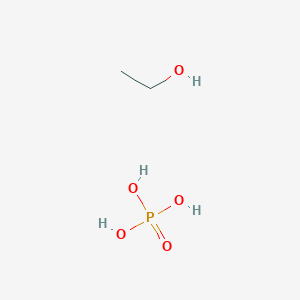

Phosphoric acid, ethyl ester

Vue d'ensemble

Description

Phosphoric acid, ethyl ester, also known as ethyl phosphate, is an organic compound derived from phosphoric acid. It is an ester formed by the reaction of phosphoric acid with ethanol. This compound is significant in various biochemical and industrial processes due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phosphoric acid, ethyl ester can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

H3PO4+3C2H5OH→(C2H5O)3PO+3H2O

Industrial Production Methods: In industrial settings, the production of this compound involves the use of phosphorus oxychloride and ethanol. The reaction is carried out under controlled conditions to ensure high yield and purity:

POCl3+3C2H5OH→(C2H5O)3PO+3HCl

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding phosphoric acid and ethanol.

Oxidation: It can be oxidized to form phosphoric acid derivatives.

Substitution: The ethoxy groups can be substituted by other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.

Major Products:

Hydrolysis: Phosphoric acid and ethanol.

Oxidation: Phosphoric acid derivatives.

Substitution: Various substituted phosphates.

Applications De Recherche Scientifique

Scientific Research Applications

-

Biochemical Studies:

- Enzyme Function Analysis: TEP is utilized in studies to analyze enzymes that act on phosphate groups. By introducing phosphate groups into substrates, researchers can investigate enzyme recognition and modification processes .

- Cell Membrane Permeability: The compound has been shown to alter cell membrane permeability, allowing for the study of molecular transport across membranes .

-

Organic Synthesis:

- Phosphorylation Agent: TEP serves as a phosphorylating agent in organic synthesis, enabling the introduction of phosphate groups into various organic molecules. This property is crucial for developing compounds with biological activity, such as nucleotides and phospholipids .

- Solvent in Organic Reactions: Its non-reactive nature makes TEP an excellent solvent for organic reactions, minimizing interference with chemical processes .

-

Industrial Applications:

- Plasticizer and Resin Modifier: TEP is used as a plasticizer in unsaturated polyesters and as a modifier for polymer resins. Its ability to enhance flexibility and durability makes it valuable in manufacturing various plastic products .

- Flame Retardant: The compound's properties allow it to function effectively as a flame retardant in textiles and plastics .

Case Study 1: Enzyme Function Analysis

A study investigated the use of triethyl phosphate as a substrate for alkaline phosphatase. By adding TEP to enzyme assays, researchers were able to observe changes in enzyme activity, providing insights into the enzyme's mechanism of action.

Case Study 2: Cell Membrane Studies

Research conducted on the effects of TEP on cellular membranes demonstrated its ability to increase permeability. This study utilized fluorescence microscopy to visualize the transport of molecules across membranes treated with TEP, highlighting its potential applications in drug delivery systems.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Biochemical Research | Enzyme function studies, membrane permeability |

| Organic Synthesis | Phosphorylation agent, solvent |

| Industrial Chemistry | Plasticizer, resin modifier, flame retardant |

Mécanisme D'action

Phosphoric acid, ethyl ester exerts its effects primarily through its ability to participate in phosphorylation reactions. It acts as a donor of phosphate groups, which are essential in various biochemical pathways. The molecular targets include enzymes and proteins that undergo phosphorylation, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.

Phosphoric acid, isopropyl ester: Contains an isopropyl group, leading to different physical properties.

Phosphoric acid, butyl ester: Has a butyl group, which affects its solubility and reactivity.

Uniqueness: Phosphoric acid, ethyl ester is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a moderate level of hydrophobicity, which is beneficial in both aqueous and organic environments.

Activité Biologique

Phosphoric acid, ethyl ester (also known as triethyl phosphate) is a compound with significant biological activity, primarily due to its role as a phosphorylating agent. This article explores its biological functions, mechanisms of action, and applications in biochemical research.

This compound has the molecular formula and is classified as a phosphate ester. It is miscible with various organic solvents and water, making it a versatile medium for chemical reactions. Its structure allows it to introduce phosphate groups into organic molecules, which are crucial for many biological processes, including energy transfer and cellular signaling.

Mechanisms of Biological Activity

- Phosphorylation : The primary biological activity of this compound stems from its ability to phosphorylate organic molecules. This process involves the addition of phosphate groups (PO₄) to substrates, which can alter their functional properties and biological roles. Phosphate groups are integral to the structure and function of nucleic acids (DNA and RNA) and energy-carrying molecules like ATP .

- Enzyme Interaction : this compound is utilized in studies examining enzymes that act on phosphate groups. By modifying substrates with phosphate groups, researchers can investigate enzyme specificity and catalytic mechanisms. For example, it has been used to study alkaline phosphatase activity by providing phosphorylated substrates that mimic natural ones .

- Cell Membrane Permeability : The compound can influence the permeability of cell membranes, facilitating studies on the transport of molecules across these barriers. This property is particularly useful in pharmacological research where understanding drug uptake is crucial .

Case Studies

- Enzyme Functionality : A study highlighted how this compound serves as a substrate for alkaline phosphatase, allowing researchers to analyze enzyme kinetics and substrate interaction dynamics .

- Cell Membrane Studies : Research demonstrated that the compound could alter membrane permeability in various cell types, impacting the transport efficiency of ions and small molecules .

- Synthesis Applications : It has been employed in synthesizing phosphorylated compounds that are structurally similar to biologically relevant molecules, aiding in drug design and development .

Comparative Analysis

The following table compares this compound with other common phosphate esters regarding their biological activities:

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Phosphorylation of substrates; enzyme studies | Biochemical research; drug synthesis |

| Tri-n-butyl Phosphate | Similar phosphorylation; used in solvent systems | Industrial applications |

| Diethyl Phosphate | Lower reactivity; used in pesticide formulations | Agricultural chemistry |

Propriétés

IUPAC Name |

ethanol;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O.H3O4P/c1-2-3;1-5(2,3)4/h3H,2H2,1H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZBJHXXIFFJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37203-76-2 | |

| Record name | Ethyl orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37203-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Phosphoric acid, ethyl ester, finds utility in analytical chemistry, particularly in chromatographic separations. For example, it serves as a component of the mobile phase in thin-layer chromatography for separating phosphoric acid ethyl esters. []

A: Yes, research indicates that this compound plays a crucial role in developing eco-friendly and stability-indicating HPLC methods. For instance, it is utilized in the mobile phase for analyzing Permethrin isomers and Diltiazem in pharmaceutical preparations. [, ]

A: this compound, is a key component of the dye reagent used in the Bradford assay, a common method for protein quantification. It helps solubilize Coomassie Brilliant Blue G-250 in the acidic solution, enabling the dye to bind to proteins and produce a measurable color change. [, ]

A: While essential for the assay, the presence of this compound can lead to the formation of an insoluble protein-dye complex. This necessitates careful consideration of dye concentration and assay conditions to ensure accurate and reliable protein quantification. []

A: Research shows that this compound is employed in analytical methods beyond pharmaceuticals. It is used in analyzing polyphenol content in seedless table grape residues. []

A: Yes, pH control is essential. Studies demonstrate that the pH of the solution containing this compound is carefully adjusted, such as to pH 3 for Permethrin analysis and pH 2.5 for Diltiazem analysis. This ensures optimal separation and accurate quantification of the target compounds. [, ]

A: Research points to the use of this compound in the synthesis of dinitroazoxybenzenes. It acts as a component of the reaction medium along with ethanol and sodium perborate, facilitating the oxidation of nitroanilines. []

A: Research suggests a potential role for this compound in material science, specifically in the synthesis of silicon nanocrystal (Si-nc) films. It is used alongside Tetraethylorthosilicate and ethanol in a spin-coating method to create these films for potential optoelectronic applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.